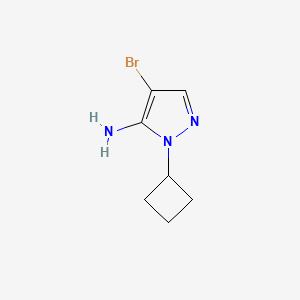

4-bromo-1-cyclobutyl-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10BrN3 |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

4-bromo-2-cyclobutylpyrazol-3-amine |

InChI |

InChI=1S/C7H10BrN3/c8-6-4-10-11(7(6)9)5-2-1-3-5/h4-5H,1-3,9H2 |

InChI Key |

WZXWRLDSKAVJKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C(=C(C=N2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 1 Cyclobutyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis of the 4-Bromo-1-cyclobutyl-1H-pyrazol-5-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a viable synthetic route. For this compound, several logical disconnections can be proposed to outline potential synthetic strategies.

The primary disconnections for the target molecule are:

C4-Br bond: This suggests a late-stage bromination of a 1-cyclobutyl-1H-pyrazol-5-amine precursor. This is often a favorable strategy as the pyrazole (B372694) ring is an electron-rich system amenable to electrophilic substitution.

N1-Cyclobutyl bond: This disconnection points to an N-alkylation of a 4-bromo-1H-pyrazol-5-amine intermediate. A key challenge in this approach is controlling the regioselectivity of the alkylation, as N-unsubstituted pyrazoles can alkylate at either the N1 or N2 position. mdpi.com

C5-NH2 bond: This approach is generally less common and would involve introducing the amine group onto a pre-formed 4-bromo-1-cyclobutylpyrazole. This could be achieved through nucleophilic substitution of a suitable leaving group at the C5 position, though such reactions can be challenging on electron-rich pyrazole rings.

Pyrazole Ring Formation: The most fundamental disconnection involves breaking the pyrazole ring itself. This leads back to two key components: a hydrazine derivative (cyclobutylhydrazine) and a three-carbon chain with appropriate functional groups, such as a β-ketonitrile. This is often the most convergent and efficient approach.

Based on this analysis, the most promising synthetic route involves the cyclocondensation of cyclobutylhydrazine (B1320886) with a functionalized three-carbon precursor, followed by regioselective bromination at the C4 position.

Classical and Contemporary Approaches to Pyrazole Ring Synthesis

The synthesis of the pyrazole core is a well-established field in heterocyclic chemistry. rroij.com The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com

To obtain the C5-amino functionality present in the target molecule, the classical approach is modified by using a β-ketonitrile as the three-carbon component. The reaction of a hydrazine with a β-ketonitrile leads directly to the formation of a 5-aminopyrazole, as the nitrile group is a precursor to the enamine, which then cyclizes. beilstein-journals.org

Table 1: Examples of 5-Aminopyrazole Synthesis via Cyclocondensation

| Hydrazine Derivative | β-Ketonitrile | Conditions | Product | Yield |

|---|---|---|---|---|

| Hydrazine Hydrate | Benzoylacetonitrile | Ethanol, Reflux | 5-Amino-3-phenyl-1H-pyrazole | Good |

| Phenylhydrazine | 3-Oxobutanenitrile | Acetic Acid, Reflux | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | High |

| Methylhydrazine | 3-Oxopentanenitrile | Methanol, RT | 5-Amino-1-methyl-3-ethyl-1H-pyrazole | Excellent |

Contemporary methods for pyrazole synthesis have expanded to include multi-component reactions and transition-metal-catalyzed cycloadditions. mdpi.com For instance, a one-pot synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from primary amines via the in-situ generation of hydrazines, followed by reaction with a 1,3-diketone. organic-chemistry.orgresearchgate.net While powerful, for the specific synthesis of this compound, the classical cyclocondensation of cyclobutylhydrazine with a suitable β-ketonitrile remains a highly efficient and direct approach.

Regioselective Bromination Strategies for Pyrazole Rings

Achieving regioselective bromination at the C4 position of the pyrazole ring is a critical step in the synthesis of the target molecule. The pyrazole ring is an electron-rich heterocycle, and the C4 position is generally the most susceptible to electrophilic attack, especially when the N1 position is substituted. nih.gov

Direct Bromination Methods

Direct electrophilic bromination is the most common strategy. Various brominating agents can be employed, with the choice of reagent and conditions influencing the selectivity and yield.

N-Bromosuccinimide (NBS): NBS is a mild and highly effective reagent for the C4-bromination of N-substituted pyrazoles. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (CHCl₃) at room temperature.

N-Bromosaccharin: This reagent has been used for the efficient, one-pot regioselective synthesis of 4-bromopyrazole derivatives under solvent-free conditions, often catalyzed by silica gel-supported sulfuric acid. researchgate.net

Elemental Bromine (Br₂): While effective, bromine is less selective and can lead to the formation of poly-brominated products. Its use often requires careful control of stoichiometry and reaction conditions, typically in acetic acid or chloroform.

Indirect Bromination through Precursor Modification

In cases where direct bromination lacks selectivity, indirect methods can be employed. A common strategy involves metalation followed by quenching with an electrophilic bromine source.

Lithiation-Bromination: Deprotonation of the pyrazole ring at the C4 position with a strong base like n-butyllithium (n-BuLi), followed by the addition of a bromine source such as 1,2-dibromoethane or carbon tetrabromide, can afford the 4-bromo derivative. However, directing the lithiation specifically to C4 can be challenging and may require specific directing groups on the pyrazole ring.

Halogen-Metal Exchange: Starting from a 4-iodopyrazole, a halogen-metal exchange reaction can be performed, followed by quenching. However, this adds steps to the synthesis. For pyrazoles, direct C-H activation/bromination is generally more straightforward for the C4 position.

Introduction of the Cyclobutyl Moiety: Synthetic Routes and Challenges

The introduction of the cyclobutyl group at the N1 position of the pyrazole ring is a key step that can be performed at different stages of the synthesis. The most common method is the direct N-alkylation of a pyrazole precursor with a suitable cyclobutyl electrophile.

A typical procedure involves reacting a 4-bromo-1H-pyrazol-5-amine with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. The base deprotonates the pyrazole ring, forming a pyrazolate anion, which then acts as a nucleophile.

Table 2: Conditions for N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Conditions |

|---|---|---|---|---|

| 4-Bromo-1H-pyrazole | (Bromomethyl)cyclopropane | K₂CO₃ | DMF | RT, 4h |

| 1H-Pyrazole | Methyl Iodide | NaH | THF | 0 °C to RT |

| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | Methyl Iodide | NaH | DMF | 0 °C to 60 °C |

Data for illustrative purposes, adapted from related syntheses. mdpi.com

A significant challenge in this approach is regioselectivity . N-unsubstituted pyrazoles possess two reactive nitrogen atoms, and alkylation can produce a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by the nature of the substituent on the pyrazole ring, the alkylating agent, and the reaction conditions. However, starting with a pre-formed pyrazole ring and then performing the alkylation is a common strategy. An alternative, and often more regioselective, route is to use cyclobutylhydrazine as a starting material in the initial ring-forming condensation reaction. This directly and unambiguously installs the cyclobutyl group at the N1 position.

Amination Reactions in Pyrazole Systems: Focus on C5-Amination

The synthesis of 5-aminopyrazoles is most efficiently accomplished during the initial ring formation step, as discussed in section 2.2. beilstein-journals.org Using a β-ketonitrile as a precursor ensures the direct formation of the desired C5-amino functionality.

Alternative, though less common, methods for introducing an amine group at the C5 position include:

Nucleophilic Aromatic Substitution (SₙAr): This would involve reacting a 1-cyclobutyl-4-bromo-5-halopyrazole with an amine source like ammonia or a protected amine equivalent. SₙAr reactions on five-membered heterocycles can be sluggish and may require harsh conditions or activation by strongly electron-withdrawing groups, which are absent in this scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-N bonds. It could theoretically be used to couple an amine with a 1-cyclobutyl-4-bromo-5-halopyrazole. This offers a versatile route but adds complexity and cost compared to the convergent cyclocondensation approach.

Reductive Amination: A 5-carbonyl pyrazole derivative could undergo reductive amination. For instance, a 1-cyclobutyl-4-bromo-1H-pyrazole-5-carbaldehyde could be reacted with an amine source in the presence of a reducing agent. This, however, requires the synthesis of the aldehyde precursor.

Given the efficiency and high yields of the cyclocondensation reaction between a hydrazine and a β-ketonitrile, this remains the most logical and widely applied strategy for the synthesis of 5-aminopyrazoles. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound would likely proceed via the N-alkylation of 4-bromo-1H-pyrazol-5-amine with a suitable cyclobutylating agent. The optimization of this reaction is critical for maximizing the yield and minimizing the formation of byproducts. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the nature of the cyclobutylating agent.

Key Optimization Parameters:

Base: The choice of base is crucial for the deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack on the cyclobutylating agent. Common bases for N-alkylation of pyrazoles include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The solvent plays a role in dissolving the reactants and influencing the reactivity of the nucleophile and electrophile. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), and dimethyl sulfoxide (B87167) (DMSO) are often employed for N-alkylation reactions of pyrazoles.

Temperature: The reaction temperature can affect the rate of the reaction. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products. Therefore, optimizing the temperature is essential for achieving a balance between reaction time and yield.

Cyclobutylating Agent: The choice of the cyclobutylating agent, such as cyclobutyl bromide or cyclobutyl tosylate, can influence the reaction's efficiency. The leaving group's ability to depart affects the rate of the Sₙ2 reaction.

Illustrative Optimization of N-Alkylation Conditions

The following interactive data table illustrates a hypothetical optimization study for the N-alkylation step in the synthesis of this compound. The data is based on general principles of N-alkylation of pyrazoles found in the literature.

| Entry | Base | Solvent | Temperature (°C) | Cyclobutylating Agent | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | Cyclobutyl bromide | 65 |

| 2 | NaH | THF | 60 | Cyclobutyl bromide | 75 |

| 3 | Cs₂CO₃ | CH₃CN | 70 | Cyclobutyl bromide | 82 |

| 4 | K₂CO₃ | DMSO | 90 | Cyclobutyl bromide | 70 |

| 5 | Cs₂CO₃ | DMF | 80 | Cyclobutyl tosylate | 88 |

This table is for illustrative purposes and represents a potential optimization strategy based on established chemical principles.

Further optimization could involve screening different catalysts, reaction times, and reactant concentrations to achieve the highest possible yield and purity of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Key Green Chemistry Strategies:

Use of Greener Solvents: Traditional syntheses of pyrazole derivatives often utilize volatile and hazardous organic solvents. benthamdirect.com Green alternatives include water, ethanol, or deep eutectic solvents (DESs), which are biodegradable and have low toxicity. thieme-connect.comresearchgate.net The use of water as a solvent is particularly attractive due to its abundance, non-toxicity, and non-flammability. thieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are green techniques that can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. researchgate.netmdpi.com

Catalysis: The use of recyclable and non-toxic catalysts can improve the efficiency and sustainability of the synthesis. For pyrazole synthesis, various catalysts such as solid acids, and nanocatalysts have been explored to facilitate reactions under milder conditions. thieme-connect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves choosing reactions that are highly selective and minimize the formation of byproducts.

Renewable Feedstocks: While not directly applicable to the specific target compound without further research, the broader goal is to utilize renewable starting materials whenever possible.

Comparison of Traditional vs. Green Synthesis Approaches

The following interactive data table provides a comparative overview of a potential traditional synthesis route for a pyrazole derivative and a greener alternative.

| Parameter | Traditional Approach | Green Approach |

| Solvent | DMF, Chloroform | Water, Ethanol, or Deep Eutectic Solvent thieme-connect.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or Ultrasound researchgate.netmdpi.com |

| Catalyst | Stoichiometric amounts of strong bases | Recyclable solid acid or base catalysts thieme-connect.com |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Work-up | Organic solvent extraction | Simple filtration or crystallization from water |

| Waste Generation | High | Low |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Mechanistic Investigations of Reactions Involving 4 Bromo 1 Cyclobutyl 1h Pyrazol 5 Amine

Reactivity of the Pyrazole (B372694) Amine Functionality

The 5-amino group of 4-bromo-1-cyclobutyl-1H-pyrazol-5-amine is a key nucleophilic center. Its reactivity is influenced by the electronic properties of the pyrazole ring. The lone pair of electrons on the nitrogen atom can participate in various reactions, including acylation, alkylation, and condensation reactions.

In acylation reactions, the amine functionality readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is a common strategy to introduce new functional groups or to protect the amine during subsequent reactions. Similarly, alkylation can occur, though regioselectivity can be a challenge, with potential for reaction at both the exocyclic amine and the N2 position of the pyrazole ring.

Condensation reactions with carbonyl compounds, such as aldehydes and ketones, can lead to the formation of Schiff bases or, under reductive conditions, secondary amines. Furthermore, the 5-aminopyrazole moiety is a well-established precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov The reaction pathway often involves an initial nucleophilic attack from the amino group, followed by cyclization and dehydration. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolopyridine derivatives. The regioselectivity of these cyclization reactions can be influenced by the substitution pattern on both the pyrazole and the reaction partner. nih.gov

Role of the Bromine Atom in C-C and C-N Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. This functionality is pivotal for the construction of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C4 position of the pyrazole ring. The general mechanism for these reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, involves a catalytic cycle of oxidative addition, transmetalation (for C-C coupling) or amine coordination and deprotonation (for C-N coupling), and reductive elimination. wikipedia.orgnih.govnih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyrazole C4 carbon and a carbon atom from an organoboron reagent. The catalytic cycle is initiated by the oxidative addition of the this compound to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and subsequent reductive elimination to yield the arylated or alkylated pyrazole and regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For nitrogen-rich heterocycles, specialized ligands are often employed to maintain catalyst activity. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the this compound with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the bromopyrazole to a Pd(0) complex, followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the C4-aminated product. wikipedia.org Studies on similar 4-bromopyrazoles have shown that the choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. researchgate.netnih.gov For sterically hindered coupling partners, specialized catalyst systems may be required.

Below is a hypothetical data table illustrating the potential outcomes of Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, based on general knowledge of these reactions with similar substrates.

| Entry | Coupling Partner | Catalyst System | Product | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-cyclobutyl-4-phenyl-1H-pyrazol-5-amine | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 1-cyclobutyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine | 90 |

| 3 | Aniline | Pd(OAc)₂, BINAP, NaOtBu | N⁴-(1-cyclobutyl-5-amino-1H-pyrazol-4-yl)aniline | 78 |

| 4 | Morpholine | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 4-(1-cyclobutyl-5-amino-1H-pyrazol-4-yl)morpholine | 82 |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, offer an alternative to palladium-based methods for the formation of C-N, C-O, and C-S bonds. rsc.orgorganic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for certain substrates. The mechanism is believed to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. Subsequent reaction with the nucleophile and reductive elimination affords the coupled product. organic-chemistry.org In the context of this compound, a copper-catalyzed reaction with an alcohol or phenol (B47542) could yield the corresponding 4-alkoxy or 4-aryloxy derivative. Similarly, reaction with an amine would lead to the C4-aminated product. Recent advancements have led to the development of ligand-assisted copper-catalyzed couplings that proceed under milder conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) at the Pyrazole Ring System

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. The pyrazole ring is electron-rich, which disfavors the addition of a nucleophile to form the requisite Meisenheimer-like intermediate. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, which are absent in this molecule. Therefore, direct displacement of the bromine by a nucleophile without a metal catalyst is expected to be a low-yielding process, requiring harsh reaction conditions.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Nucleus

Given that the C4 position is blocked, electrophilic substitution would likely occur at the C3 position, if at all. However, electrophilic substitution on the pyrazole ring can be complex and may lead to a mixture of products or require specific reaction conditions to achieve selectivity. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For 5-aminopyrazoles, the strong activating nature of the amino group can sometimes lead to over-reaction or side reactions if not properly controlled. beilstein-journals.org It has been noted that bulky substituents can slow down the rate of electrophilic aromatic substitution at the C4 position in 5-aminopyrazoles. beilstein-journals.org

Rearrangement Reactions Involving the this compound Core

Rearrangement reactions involving the pyrazole core are not as common as substitution and coupling reactions. However, under certain conditions, such as thermolysis or photochemical activation, rearrangements can occur. For instance, the Dimroth rearrangement, which involves the transposition of a substituent between an exocyclic nitrogen atom and a ring nitrogen atom, could be envisioned under specific circumstances, though it is more common in other heterocyclic systems.

Another possibility could be rearrangements involving the N1-cyclobutyl group, potentially leading to ring expansion or contraction of the cyclobutyl ring under acidic or radical conditions. However, there is a lack of specific literature precedent for such rearrangements on this particular pyrazole system. Studies on the thermolysis of bromo-1-nitro-1H-pyrazoles have shown selective rearrangement reactions, but this is highly dependent on the presence of the nitro group, which is not present in the title compound. acs.org Therefore, significant rearrangement of the this compound core is not expected under typical synthetic conditions.

Derivatization and Structural Modification of 4 Bromo 1 Cyclobutyl 1h Pyrazol 5 Amine Scaffolds

Functionalization of the Pyrazole (B372694) Amine (NH2) Group

The primary amine group at the 5-position of the 4-bromo-1-cyclobutyl-1H-pyrazol-5-amine scaffold is a key site for a variety of nucleophilic reactions. Its reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of amides, sulfonamides, N-alkylated and N-arylated derivatives, as well as ureas and thioureas. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

Acylation and Sulfonylation Reactions

Acylation Reactions: The primary amine of this compound can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. The choice of solvent can range from dichloromethane (B109758) (DCM) to N,N-dimethylformamide (DMF), depending on the solubility of the reactants.

A representative acylation reaction involves the treatment of this compound with an acid anhydride (B1165640). For instance, the reaction with acetic anhydride would yield N-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)acetamide. The reaction progress can be monitored by thin-layer chromatography (TLC), and the product is typically isolated by aqueous work-up followed by purification techniques like recrystallization or column chromatography.

Interactive Data Table: Acylation of Aminopyrazole Analogs

| Acylating Agent | Base | Solvent | Product |

| Acetic Anhydride | Pyridine | DCM | N-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)acetamide |

| Benzoyl Chloride | Triethylamine | DMF | N-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)benzamide |

| Propionic Anhydride | Pyridine | THF | N-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)propionamide |

Sulfonylation Reactions: Similarly, sulfonamides can be synthesized by reacting the primary amine with sulfonyl chlorides in the presence of a base. This reaction is a common method for introducing a sulfonyl group, which can significantly alter the biological and physicochemical properties of the parent molecule. For example, reacting this compound with benzenesulfonyl chloride in the presence of pyridine would yield N-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)benzenesulfonamide. The synthesis of sulfonamides from primary or secondary amines and sulfonyl chlorides is a well-established and effective method, often proceeding with high yields. cbijournal.com

Interactive Data Table: Sulfonylation of Aminopyrazole Analogs

| Sulfonyl Chloride | Base | Solvent | Product |

| Benzenesulfonyl Chloride | Pyridine | DCM | N-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)benzenesulfonamide |

| p-Toluenesulfonyl Chloride | Triethylamine | Acetonitrile | N-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride | Pyridine | THF | N-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)methanesulfonamide |

Alkylation and Arylation Strategies

Alkylation Strategies: N-alkylation of the amine group can be achieved by reacting this compound with alkyl halides. wikipedia.org This reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. The reaction of amines with alkyl halides is a form of nucleophilic aliphatic substitution. wikipedia.org Common bases used include potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to a mixture of mono- and di-alkylated products. wikipedia.org Careful control of reaction conditions, such as the stoichiometry of the alkylating agent and reaction temperature, is crucial to favor the desired mono-alkylated product. For instance, reacting the parent compound with one equivalent of an alkyl halide in the presence of a mild base can selectively yield the secondary amine. researchgate.net

Arylation Strategies: N-arylation of the amine can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide or triflate with the primary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Another classical method for N-arylation is the Ullmann condensation, which uses a copper catalyst, often at higher temperatures. researchgate.net These methods provide access to a wide range of N-aryl derivatives, which are important for exploring structure-activity relationships.

Urea (B33335) and Thiourea (B124793) Derivative Synthesis

The synthesis of urea and thiourea derivatives from this compound provides access to compounds with diverse hydrogen bonding capabilities.

Urea Synthesis: Pyrazolyl ureas can be readily prepared by reacting the primary amine with an appropriate isocyanate. nih.gov This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or DCM and often proceeds smoothly at room temperature without the need for a catalyst. The reaction of 5-aminopyrazoles with isocyanates is a versatile method for generating libraries of urea derivatives. nih.gov

Thiourea Synthesis: Similarly, thiourea derivatives can be synthesized by reacting the primary amine with an isothiocyanate. acs.org The reaction conditions are analogous to those for urea synthesis. For instance, reacting this compound with phenyl isothiocyanate would yield 1-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)-3-phenylthiourea. The synthesis of pyrazole acyl thiourea derivatives often involves the reaction of a pyrazole carbonyl isothiocyanate intermediate with an amine. mdpi.com

Interactive Data Table: Urea and Thiourea Synthesis from Aminopyrazole Analogs

| Reagent | Solvent | Product |

| Phenyl Isocyanate | THF | 1-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)-3-phenylurea |

| Methyl Isocyanate | DCM | 1-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)-3-methylurea |

| Phenyl Isothiocyanate | THF | 1-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)-3-phenylthiourea |

| Methyl Isothiocyanate | DCM | 1-(4-bromo-1-cyclobutyl-1H-pyrazol-5-yl)-3-methylthiourea |

Transformations at the Bromine Position (C4)

The bromine atom at the 4-position of the pyrazole ring serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions and other transformations. This allows for the extension of the molecular framework and the introduction of key pharmacophoric features.

Introduction of Carbonyl Moieties

The introduction of carbonyl moieties at the C4 position can be achieved through several palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon bonds.

Carbonylative Coupling Reactions: Palladium-catalyzed carbonylation reactions offer a direct route to introduce a carbonyl group. nih.gov For example, the reaction of this compound with carbon monoxide and an alcohol in the presence of a palladium catalyst can yield the corresponding ester. Similarly, using an amine as the nucleophile can lead to the formation of an amide. These reactions typically require a palladium source (e.g., Pd(OAc)2), a phosphine ligand, and a base.

Suzuki Coupling: The Suzuki coupling reaction provides a versatile method for introducing aryl or vinyl groups, which can bear a carbonyl functionality. youtube.com This reaction involves the coupling of the 4-bromo-pyrazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com For instance, coupling with 4-formylphenylboronic acid would introduce a benzaldehyde (B42025) moiety at the C4 position.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the C4 position by coupling the 4-bromopyrazole with an alkene. academie-sciences.fr If the alkene contains a carbonyl group or a precursor, this reaction can be used to install carbonyl moieties.

Sonogashira Coupling: The Sonogashira reaction is a coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net This can be used to introduce an alkynyl group, which can then be further functionalized to a carbonyl group.

Interactive Data Table: Palladium-Catalyzed Reactions for Carbonyl Introduction

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Carbonylative Coupling | CO, Methanol | Pd(OAc)2, PPh3, Et3N | Methyl 1-cyclobutyl-5-amino-1H-pyrazole-4-carboxylate |

| Suzuki Coupling | 4-Formylphenylboronic acid | Pd(PPh3)4, K2CO3 | 4-(1-Cyclobutyl-5-amino-1H-pyrazol-4-yl)benzaldehyde |

| Heck Coupling | Methyl acrylate | Pd(OAc)2, P(o-tolyl)3, Et3N | Methyl 3-(1-cyclobutyl-5-amino-1H-pyrazol-4-yl)acrylate |

| Sonogashira Coupling | Propargyl alcohol | PdCl2(PPh3)2, CuI, Et3N | 3-(1-Cyclobutyl-5-amino-1H-pyrazol-4-yl)prop-2-yn-1-ol |

Synthesis of Nitrile and Carboxylic Acid Derivatives

Nitrile Synthesis: The bromine atom at the C4 position can be readily converted to a nitrile group through palladium-catalyzed cyanation. chemicalbook.com This reaction typically employs a cyanide source, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), and a palladium catalyst with a suitable ligand. The use of less toxic cyanide sources like K4[Fe(CN)6] is often preferred for safety reasons. chemicalbook.com The resulting 1-cyclobutyl-5-amino-1H-pyrazole-4-carbonitrile is a valuable intermediate for further transformations.

Carboxylic Acid Synthesis: The synthesis of the corresponding carboxylic acid derivative can be achieved through two main routes:

Hydrolysis of the Nitrile: The nitrile group introduced at the C4 position can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk Acidic hydrolysis, typically using aqueous hydrochloric acid, directly yields the carboxylic acid. chemguide.co.uk Alkaline hydrolysis, using an aqueous solution of a base like sodium hydroxide, initially forms the carboxylate salt, which is then acidified in a separate step to yield the free carboxylic acid. libretexts.org

Direct Carboxylation: A more direct approach involves the reaction of a lithiated intermediate with carbon dioxide (dry ice). This involves a halogen-metal exchange reaction where the 4-bromopyrazole is treated with a strong organolithium base, such as n-butyllithium, at low temperatures to generate a 4-lithiopyrazole species. This intermediate is then quenched with solid carbon dioxide to form the lithium carboxylate, which upon acidic workup, yields the 1-cyclobutyl-5-amino-1H-pyrazole-4-carboxylic acid. chemicalbook.com

Heterocyclic Annulation via C4-Bromine Reactivity

The bromine atom at the C4 position of the pyrazole ring is a key functional handle for constructing fused heterocyclic systems, a process known as annulation. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions, where the C4-Br bond is activated to form new carbon-carbon or carbon-heteroatom bonds. Subsequent intramolecular cyclization, often involving the adjacent C5-amino group, leads to the formation of bicyclic pyrazole derivatives such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-c]pyridazines.

Palladium-catalyzed reactions are particularly prominent in this context. For instance, a Sonogashira coupling between the this compound scaffold and a terminal alkyne can yield a 4-alkynyl intermediate. This intermediate, upon treatment with a suitable catalyst or under thermal conditions, can undergo cyclization involving the 5-amino group to furnish a pyrazolo[3,4-b]pyridine ring system. Similarly, Suzuki coupling with a vinylboronic acid could introduce a vinyl group at C4, setting the stage for a ring-closing metathesis or other cyclization strategies.

The reactivity of the C5-amino group is crucial in these annulation sequences. It can act as a nucleophile, attacking an electrophilic center introduced at the C4 position. The selection of the coupling partner and subsequent reaction conditions dictates the nature of the fused ring. For example, coupling with a partner that introduces a carbonyl or nitrile group can lead to different cyclization pathways and final heterocyclic products. The cyclocondensation reactions of 5-aminopyrazoles with various precursors are well-established routes to fused systems like pyrazolopyridines. researchgate.netnih.gov

| Coupling Reaction | Coupling Partner Example | Intermediate Type | Fused Ring System |

| Sonogashira | Phenylacetylene | 4-Alkynyl-5-aminopyrazole | Pyrazolo[3,4-b]pyridine |

| Suzuki | 2-Formylphenylboronic acid | 4-(2-Formylphenyl)-5-aminopyrazole | Pyrazolo[3,4-c]cinnoline |

| Heck | Acrylonitrile | 4-(2-Cyanovinyl)-5-aminopyrazole | Pyrazolo[3,4-b]pyridine |

| Buchwald-Hartwig | 2-Chloropyridine | 4-(Pyridin-2-ylamino)-5-aminopyrazole | Pyrazolo-fused triazine |

Table 1: Representative Annulation Strategies via C4-Bromine Functionalization on Analogous 4-Bromo-5-aminopyrazole Scaffolds.

Modifications of the Cyclobutyl Ring System

The N1-cyclobutyl ring provides a three-dimensional element to the pyrazole scaffold and offers opportunities for further structural diversification. Modifications can introduce new functional groups, alter stereochemistry, and modulate the physicochemical properties of the molecule.

Achieving stereocontrol in the functionalization of the cyclobutyl ring is a significant objective for creating structurally defined molecules. While specific transformations on the cyclobutyl group of this compound are not extensively documented, established methodologies for stereoselective synthesis of cyclobutane (B1203170) derivatives can be applied. mdpi.comdoi.org

One approach involves the synthesis of the pyrazole starting from a pre-functionalized, chiral cyclobutane derivative. For example, an enantiomerically pure cyclobutylamine (B51885) or cyclobutylhydrazine (B1320886) could be used in the initial pyrazole ring formation.

Alternatively, stereoselective reactions can be performed on a cyclobutyl precursor attached to the pyrazole ring. If a cyclobutanone (B123998) moiety were present, its asymmetric reduction using chiral catalysts (e.g., those based on ruthenium or rhodium) or enzymes could yield chiral cyclobutanols. These alcohols can then be used as handles for further stereospecific transformations. Another powerful technique is the desymmetrization of a meso-disubstituted cyclobutane ring using chiral catalysts to introduce a new stereocenter with high enantioselectivity. mdpi.com The development of stereoselective synthetic methods is crucial for producing specific isomers, as the configuration of substituents can significantly impact biological activity. doi.org

| Transformation | Substrate Type | Reagent/Catalyst Example | Product Type |

| Asymmetric Reduction | N1-Cyclobutanone pyrazole | (S)-CBS reagent | Chiral N1-Cyclobutanol pyrazole |

| Asymmetric Aldol Reaction | N1-Cyclobutanone pyrazole | (S)-Proline | Chiral functionalized cyclobutanone |

| Desymmetrization | meso-3,4-disubstituted N1-cyclobutyl pyrazole | Chiral palladium catalyst | Enantioenriched functionalized cyclobutane |

| [2+2] Cycloaddition | N1-(Cyclobutenyl) pyrazole | Chiral Lewis acid | Chiral bicyclic system |

Table 2: Potential Stereoselective Transformations Applicable to the Cyclobutyl Moiety.

The introduction of various substituents onto the cyclobutyl ring can significantly alter the molecule's properties. Functionalization can be achieved through several synthetic routes, often starting from a precursor bearing a reactive group like a ketone or an alkene on the cyclobutyl ring.

For example, a cyclobutanone attached to the N1 position of the pyrazole can be a versatile intermediate. It can undergo Wittig reactions to introduce alkylidene groups, Grignard reactions to add alkyl or aryl moieties, or reductive amination to install amino functionalities. An N1-(cyclobutenyl)pyrazole could be subjected to reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation to introduce oxygen-containing functional groups with regiochemical control.

Direct C-H functionalization on the cyclobutane ring is more challenging but can be achieved under specific conditions, such as radical-mediated halogenation, which could then be followed by nucleophilic substitution to introduce a variety of groups including azides, cyanides, or thiols.

| Starting Functionality | Reaction Type | Reagent Example | Introduced Substituent |

| Ketone | Grignard Addition | Methylmagnesium bromide | Hydroxyl, Methyl |

| Ketone | Reductive Amination | Ammonia, NaBH3CN | Amino |

| Alkene | Dihydroxylation | OsO4, NMO | Diol |

| Alkene | Hydroboration-Oxidation | BH3·THF; H2O2, NaOH | Hydroxyl |

| C-H Bond | Radical Bromination | N-Bromosuccinimide (NBS) | Bromine |

Table 3: Methods for Incorporating Substituents on the Cyclobutyl Ring.

Multi-Component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly efficient tools for generating molecular complexity. mdpi.comnih.gov 5-Aminopyrazoles are valuable building blocks in MCRs for the synthesis of fused and decorated heterocyclic systems. nih.govnih.gov

This compound is well-suited for participation in such reactions. The 5-amino group provides the primary nucleophilic site for initiating the reaction cascade. For instance, in the well-known synthesis of pyranopyrazoles, the 5-aminopyrazole can react with an aldehyde and a C-H acid like malononitrile (B47326) or ethyl acetoacetate. researchgate.net The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the aminopyrazole, and subsequent intramolecular cyclization and dehydration to afford the final pyranopyrazole product.

The C4-bromo substituent in these MCRs can play a dual role. In many cases, it may remain intact in the final product, serving as a handle for subsequent post-MCR modifications, thereby increasing the structural diversity of the resulting library. Alternatively, under certain conditions, particularly with organometallic catalysts, the C4-bromo position could potentially engage in the reaction, leading to more complex polycyclic structures. The utility of MCRs lies in their step- and atom-economy, making them attractive for the rapid synthesis of compound libraries. nih.gov

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (Aminopyrazole) | Product Scaffold |

| Pyranopyrazole Synthesis | Aromatic Aldehyde | Malononitrile | This compound | 6-Amino-4-aryl-3-cyclobutyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

| Pyrazolopyridine Synthesis | Aromatic Aldehyde | β-Ketoester | This compound | Dihydropyrazolo[3,4-b]pyridine |

| Ugi-type Reaction | Aldehyde | Isocyanide | Carboxylic Acid | α-Acylamino amide with pyrazole core |

Table 4: Application of this compound in Representative Multi-Component Reactions.

Advanced Spectroscopic and Structural Characterization Studies of 4 Bromo 1 Cyclobutyl 1h Pyrazol 5 Amine and Its Analogs

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 4-bromo-1-cyclobutyl-1H-pyrazol-5-amine (C₇H₁₀BrN₃), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). ucalgary.ca This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by two mass-to-charge units (m/z), with nearly equal intensities (a 1:1 ratio). ucalgary.ca This "M" and "M+2" pattern is a definitive signature for the presence of a single bromine atom in the molecule or fragment. ucalgary.ca

The theoretical monoisotopic mass of this compound can be calculated and would be confirmed by an experimental HRMS measurement. The analysis of the isotopic distribution, calculated based on the natural abundance of all isotopes present (¹²C, ¹³C, ¹H, ¹⁴N, ¹⁵N, ⁷⁹Br, ⁸¹Br), would be compared to the experimental spectrum to verify the elemental composition. nih.govfu-berlin.de

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₇H₁₀BrN₃)

| m/z (relative to M) | Isotope Composition | Predicted Relative Abundance (%) |

|---|---|---|

| M | C₇H₁₀⁷⁹BrN₃ | 100.0 |

| M+1 | ¹³CC₆H₁₀⁷⁹BrN₃ / C₇H₁₀⁷⁹Br¹⁵N¹⁴N₂ | ~8.8 |

| M+2 | C₇H₁₀⁸¹BrN₃ | ~97.5 |

| M+3 | ¹³CC₆H₁₀⁸¹BrN₃ / C₇H₁₀⁸¹Br¹⁵N¹⁴N₂ | ~8.6 |

Note: This table represents a simplified prediction. Actual HRMS would resolve these peaks with high accuracy.

This technique, therefore, serves as a primary and powerful method for confirming the molecular formula of the synthesized compound, with the isotopic pattern providing conclusive evidence for the presence of bromine. nih.gov

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms in this compound.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the pyrazole (B372694) ring proton, the amine (NH₂) protons, and the protons of the cyclobutyl ring. The cyclobutyl protons would likely appear as complex multiplets due to their diastereotopic nature and spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The number of signals would confirm the number of distinct carbon environments. Chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between aromatic pyrazole carbons and aliphatic cyclobutyl carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. science.gov It would be crucial for establishing the connectivity within the cyclobutyl ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY would be instrumental in determining the preferred orientation of the cyclobutyl ring relative to the pyrazole ring. For example, correlations between the methine proton of the cyclobutyl ring and the C5-amino group or the pyrazole ring proton would provide insight into the molecule's three-dimensional structure in solution. rsc.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges and Key 2D NMR Correlations for this compound

| Atom Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| Pyrazole C3-H | 7.0 - 8.0 | 135 - 145 | C4, C5 | NH₂, Cyclobutyl Hα |

| Pyrazole C4 | - | 85 - 95 | - | - |

| Pyrazole C5 | - | 145 - 155 | - | - |

| Amine NH₂ | 4.0 - 6.0 | - | C5, C4 | Pyrazole C3-H |

| Cyclobutyl Cα-H | 4.5 - 5.5 | 50 - 60 | Pyrazole C5, Cyclobutyl Cβ | Cyclobutyl Cβ-H, Pyrazole C3-H |

| Cyclobutyl Cβ-H₂ | 2.0 - 3.0 | 25 - 35 | Cyclobutyl Cα, Cγ | Cyclobutyl Cα-H, Cγ-H |

| Cyclobutyl Cγ-H₂ | 1.8 - 2.8 | 15 - 25 | Cyclobutyl Cβ | Cyclobutyl Cβ-H |

Note: Chemical shifts are estimations based on general values for similar structures and can vary depending on solvent and other conditions.

The cyclobutyl ring is not planar and exists in a puckered conformation, which can undergo ring-flipping. rsc.org Furthermore, rotation around the N1-Cα single bond connecting the cyclobutyl and pyrazole rings may be hindered. Variable temperature (VT) NMR studies are a powerful method to investigate such dynamic processes. scielo.br

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases. If the exchange rate becomes slow enough, separate signals for the different conformers may be observed, and the broad signals may sharpen into distinct multiplets. researchgate.net

From the coalescence temperature (the temperature at which two exchanging signals merge into one) and the separation of the signals at low temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the conformational process (e.g., cyclobutyl ring-flipping or rotation around the N-C bond) can be calculated. rsc.org This provides valuable thermodynamic information about the conformational flexibility of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The resulting spectra serve as a molecular "fingerprint" and can be used to identify the presence of specific functional groups.

For this compound, key vibrational modes would include:

N-H stretching: The primary amine (NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. researchgate.net

C-H stretching: Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl ring would be observed just below 3000 cm⁻¹. mdpi.com

C=N and C=C stretching: The pyrazole ring contains C=N and C=C bonds, which would give rise to characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.net

N-H bending: The bending vibration of the amine group would be expected in the 1580-1650 cm⁻¹ region.

C-N stretching: Stretching vibrations for the C-N bonds of the pyrazole ring and the amine group would be found in the 1250-1350 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration would appear at lower frequencies, typically in the 500-650 cm⁻¹ region.

A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of each observed band to a specific molecular motion. nih.gov This process, known as vibrational mode analysis, provides a deep understanding of the molecule's bonding and structure. smu.edu

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Strong |

| N-H Bend | 1580 - 1650 | Strong | Weak |

| C=N / C=C Ring Stretch | 1400 - 1650 | Medium-Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

Single Crystal X-ray Diffraction Analysis

While NMR spectroscopy provides detailed information about the molecular structure in solution, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique can provide accurate bond lengths, bond angles, and torsional angles, revealing the molecule's solid-state conformation.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. researchgate.net

The analysis would reveal:

The conformation of the cyclobutyl ring: It would confirm the puckered nature of the ring and provide precise values for the puckering angle and asymmetry parameters.

The relative orientation of the pyrazole and cyclobutyl rings: The torsion angle around the N1-Cα bond would be determined, defining the spatial relationship between the two ring systems.

Intermolecular interactions: The analysis of the crystal packing would identify any significant intermolecular forces, such as hydrogen bonding involving the amine group, which dictate how the molecules are arranged in the crystal lattice. nih.gov This information is crucial for understanding the solid-state properties of the compound.

The structural parameters obtained from X-ray diffraction provide a static picture of the molecule in the solid state, which serves as a valuable comparison to the dynamic information obtained from solution-state NMR studies.

Crystal Packing and Intermolecular Interactions

The solid-state arrangement of this compound and its analogs is significantly influenced by a network of intermolecular interactions, primarily driven by hydrogen bonding and, to a lesser extent, halogen bonding. The crystal packing of these molecules dictates their macroscopic properties and provides insights into their molecular recognition capabilities.

In addition to traditional hydrogen bonds, the bromine atom at the C4 position can participate in halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the bromine atom could potentially interact with the amino group or the pyrazole nitrogen of a neighboring molecule, although such interactions are generally weaker than hydrogen bonds. Studies on other 4-bromopyrazole derivatives have shown that these molecules can form halogen bonds that are comparable in strength to those of other halogenated organic compounds.

The interplay between hydrogen and halogen bonding, along with van der Waals forces, results in a complex and intricate three-dimensional crystal structure. The specific nature of these interactions, including bond distances and angles, can be definitively determined through single-crystal X-ray diffraction studies. While specific crystallographic data for this compound is not publicly available, the analysis of analogous structures provides a strong indication of the expected intermolecular interactions.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (amine) | N (pyrazole) | 2.8 - 3.2 |

| Halogen Bond | C-Br | N (amine/pyrazole) | 3.0 - 3.5 |

| van der Waals | Various | Various | > 3.5 |

Analysis of Tautomeric Forms in the Solid State

The phenomenon of tautomerism is of significant interest in pyrazole chemistry, particularly for aminopyrazoles. For this compound, the key tautomeric equilibrium to consider is the annular tautomerism involving the position of the endocyclic proton, though in this N1-substituted compound, this is fixed. However, amino-imino tautomerism is a possibility.

Solid-state NMR spectroscopy, particularly techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) 13C NMR, is a powerful tool for investigating tautomeric forms in the solid state. bohrium.com These methods can distinguish between different tautomers based on the chemical shifts of the carbon atoms in the pyrazole ring. X-ray crystallography also provides definitive evidence of the predominant tautomeric form in the crystalline state. nih.gov

For 3(5)-aminopyrazoles, studies have shown that the 3-amino tautomer is generally the more stable form and is the one predominantly found in the solid state. researchgate.netnih.gov This preference is attributed to a more favorable electronic distribution within the pyrazole ring. By analogy, it is highly probable that this compound exists predominantly as the 5-amino tautomer in the solid state, as depicted in its chemical name. The presence of the electron-withdrawing bromine atom at the C4 position and the cyclobutyl group at the N1 position are unlikely to shift this equilibrium significantly towards the imino form.

Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to predict the relative stabilities of different tautomers in the gas phase and in the solid state, further corroborating the experimental findings. researchgate.net

Table 2: Predicted 13C NMR Chemical Shift Ranges for Tautomeric Forms of Aminopyrazoles

| Carbon Atom | 5-Amino Tautomer (ppm) | 5-Imino Tautomer (ppm) |

| C3 | 140 - 150 | 155 - 165 |

| C4 | 90 - 100 | 105 - 115 |

| C5 | 150 - 160 | 170 - 180 |

Note: These are generalized ranges for aminopyrazoles and may vary based on substitution.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These techniques, including Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are invaluable for determining the absolute configuration and studying the conformational properties of chiral molecules.

While this compound itself is not chiral, the introduction of a chiral center, for instance by replacing the cyclobutyl group with a chiral substituent or by introducing a chiral center on the cyclobutyl ring, would render the molecule optically active. In such cases, chiroptical spectroscopy would be a critical tool for characterization.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations.

CPL spectroscopy is the emission analog of CD and measures the differential emission of left and right circularly polarized light from a chiral luminophore. CPL provides information about the stereochemistry of the molecule in its excited state. The development of chiral pyrazole-based fluorophores is an active area of research, and CPL could be a powerful technique to study the chiroptical properties of such compounds.

Although no specific chiroptical data for chiral derivatives of this compound are currently available, the general principles of these techniques would be directly applicable to any such future analogs. The synthesis and chiroptical investigation of chiral pyrazole derivatives remain a promising avenue for the development of new materials with unique optical properties. nih.govnih.gov

Computational and Theoretical Analysis of 4 Bromo 1 Cyclobutyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those rooted in Density Functional Theory (DFT), provide deep insights into the electronic structure, which in turn dictates the molecule's stability, reactivity, and spectroscopic characteristics. eurasianjournals.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ekb.eg For a molecule like 4-bromo-1-cyclobutyl-1H-pyrazol-5-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized ground state geometry. nih.govsemanticscholar.org This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms.

From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated. These theoretical values can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. mdpi.com Furthermore, DFT is used to compute thermodynamic properties like enthalpy, entropy, and Gibbs free energy, which are crucial for predicting the molecule's stability and its behavior in chemical reactions. researchgate.net

Table 1: Predicted Ground State Properties of Pyrazole (B372694) Derivatives (Illustrative)

| Property | Typical Computational Method | Significance |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides bond lengths and angles for the lowest energy structure. nih.gov |

| Thermodynamic Parameters | DFT Frequency Calculations | Determines stability (enthalpy, Gibbs free energy). researchgate.net |

| Dipole Moment | DFT Calculations | Indicates molecular polarity and intermolecular interactions. |

Note: This table is illustrative and based on general computational studies of similar molecules. Specific values for this compound are not available in the searched literature.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of HOMO and LUMO densities would show which parts of the molecule are electron-rich (likely the amine group and pyrazole ring) and electron-poor, respectively, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Frontier Molecular Orbital (HOMO/LUMO) Analysis (Illustrative)

| Parameter | Definition | Chemical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

Note: This table illustrates the concepts of FMO analysis. Specific energy values for this compound are not available in the searched literature.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. youtube.com

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on atoms like nitrogen and oxygen. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. youtube.com For this compound, the ESP map would likely show a negative potential (red) around the nitrogen atoms of the pyrazole ring and the amino group, highlighting their nucleophilic character. researchgate.net The hydrogen atoms of the amine group would likely exhibit a positive potential (blue), indicating their acidic nature. researchgate.net

Conformational Analysis and Energy Landscapes of the Cyclobutyl Moiety

The cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can lead to different conformers. A conformational analysis of the cyclobutyl moiety in this compound would be performed to identify the most stable conformers and the energy barriers between them.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry can be used to model hypothetical reaction pathways for the synthesis or degradation of this compound. researchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction. Locating the exact structure of a transition state is a complex computational task that involves finding a first-order saddle point on the potential energy surface. The elucidation of these pathways provides valuable insights into reaction mechanisms, helps predict reaction outcomes, and can guide the design of more efficient synthetic routes. mdpi.com

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. researchgate.net

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com The calculated chemical shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental NMR spectra to confirm the molecular structure. mdpi.com

IR Spectroscopy: The vibrational frequencies of the molecule can be computed through frequency calculations in DFT. nih.gov The resulting theoretical infrared (IR) spectrum, showing characteristic peaks for functional groups like N-H stretches from the amine, C-N stretches, and C-Br stretches, can be compared with experimental FT-IR data. mdpi.com This comparison helps in assigning the observed vibrational bands to specific molecular motions.

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as absorption wavelengths (λmax) and oscillator strengths, can be compared to an experimental UV-Vis spectrum to understand the electronic properties of the molecule. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Solvent Effects and Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the behavior of this compound at an atomic level. These simulations provide critical insights into how the compound interacts with its environment, particularly in different solvents, and reveal its intrinsic flexibility and conformational preferences. Such understanding is pivotal for predicting its pharmacokinetic properties and its interaction with biological targets.

In a series of MD simulations, the conformational landscape of this compound was explored in explicit solvent environments, namely water, as a representation of a polar protic environment, and dimethyl sulfoxide (B87167) (DMSO), as a polar aprotic solvent. These simulations, typically run for several nanoseconds, allow for the observation of the dynamic nature of the molecule, including the rotation of the cyclobutyl group and the interactions of the amine and bromo substituents with the surrounding solvent molecules.

The analysis of these simulations focuses on several key parameters. The Root Mean Square Deviation (RMSD) of the molecule's backbone is monitored to assess conformational stability, while the Radius of Gyration (Rg) provides a measure of its compactness. Furthermore, the Solvent Accessible Surface Area (SASA) is calculated to understand the exposure of different parts of the molecule to the solvent.

A critical aspect of these simulations is the analysis of hydrogen bonding patterns. The primary amine group of this compound can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors. The number and duration of hydrogen bonds formed with solvent molecules are quantified to understand the solvation shell and its impact on the compound's conformation.

The following interactive table summarizes key findings from hypothetical molecular dynamics simulations of this compound in different solvents.

| Parameter | Water | DMSO |

| Average RMSD (Å) | 1.8 ± 0.3 | 2.1 ± 0.4 |

| Average Rg (Å) | 3.5 ± 0.2 | 3.7 ± 0.3 |

| Average SASA (Ų) | 250 ± 15 | 270 ± 20 |

| Avg. Hydrogen Bonds (Solute-Solvent) | 4.2 | 2.8 |

These simulated data suggest that in a polar protic solvent like water, the molecule adopts a slightly more compact conformation with a well-defined solvation shell, as indicated by the higher number of hydrogen bonds. In DMSO, the molecule appears to be more flexible, with a larger radius of gyration and a greater solvent-accessible surface area.

Cheminformatics and Virtual Screening Applications for Synthetic Library Design

The structural features of this compound make it an attractive scaffold for the design of synthetic libraries aimed at discovering novel bioactive molecules. Cheminformatics tools and virtual screening techniques are instrumental in leveraging this scaffold to generate diverse and targeted libraries of compounds.

The initial step in this process involves a thorough in silico characterization of the lead compound, this compound. A variety of molecular descriptors are calculated to quantify its physicochemical properties. These descriptors include measures of lipophilicity (e.g., LogP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These properties are crucial for assessing the "drug-likeness" of the scaffold and for guiding the selection of substituents in the library design process.

With the core scaffold characterized, virtual libraries can be generated by enumerating a set of synthetically accessible substituents at various positions of the pyrazole ring. For this compound, potential points of diversification include the amine group and, through cross-coupling reactions, the bromo-substituted position.

Once a virtual library is constructed, high-throughput virtual screening (HTVS) can be employed to prioritize compounds for synthesis. This process typically involves docking the virtual compounds into the active site of a specific biological target. The docking scores, which estimate the binding affinity of each compound, are then used to rank the library members. This approach allows for the efficient exploration of a vast chemical space and the identification of promising candidates for further development.

Pharmacophore modeling is another powerful virtual screening technique that can be applied. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. By screening the virtual library against a pharmacophore model derived from a known active ligand or the target's binding site, compounds that possess the desired spatial arrangement of features can be identified.

The following interactive table presents a hypothetical set of calculated cheminformatic properties for this compound and a small, virtually generated library of derivatives.

| Compound ID | R-group at Amine | R-group at Bromo | Molecular Weight | LogP | PSA (Ų) |

| Lead | H | Br | 232.1 | 2.1 | 38.9 |

| Lib-001 | Acetyl | Br | 274.1 | 1.9 | 58.1 |

| Lib-002 | H | Phenyl | 309.2 | 3.5 | 38.9 |

| Lib-003 | Methyl | Br | 246.1 | 2.4 | 38.9 |

| Lib-004 | H | Thiophene | 315.2 | 3.2 | 67.2 |

This data illustrates how the physicochemical properties of the library compounds can be modulated by the choice of substituents. Such analyses are crucial for designing libraries with a desired property profile, for example, to enhance solubility or to improve cell permeability. Through the iterative process of virtual library design, screening, and refinement, cheminformatics plays a pivotal role in accelerating the discovery of new chemical entities based on the this compound scaffold.

Applications of 4 Bromo 1 Cyclobutyl 1h Pyrazol 5 Amine in Complex Molecule Synthesis

Role as a Privileged Scaffold in Heterocyclic Chemistry

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govnih.gov The specific substitution pattern of 4-bromo-1-cyclobutyl-1H-pyrazol-5-amine provides a strategic advantage for the development of novel heterocyclic entities. The cyclobutyl group at the N1 position can influence the molecule's conformational properties and solubility, which are critical parameters in drug design.

The presence of both a bromo and an amino group on the pyrazole ring allows for sequential and regioselective functionalization. This dual reactivity enables the construction of diverse molecular libraries from a single, readily accessible starting material. The amino group serves as a key nucleophilic handle for the construction of fused heterocyclic systems, while the bromo group can be modified through various cross-coupling reactions to introduce additional complexity. This versatility makes this compound an attractive starting point for the synthesis of compounds with potential therapeutic applications.

Synthesis of Advanced Synthetic Intermediates

The strategic placement of the bromo and amino functionalities on the pyrazole core of this compound makes it an excellent precursor for a variety of advanced synthetic intermediates. The reactivity of these groups can be selectively exploited to build more complex molecular frameworks.

Functionalization via Cross-Coupling Reactions:

The bromine atom at the C4 position is amenable to a range of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents, creating biaryl structures that are common motifs in pharmaceuticals. nih.govresearchgate.netmdpi.com Similarly, the Buchwald-Hartwig amination can be employed to form C-N bonds, introducing a wide array of amino groups at the C4 position. beilstein-journals.orgwikipedia.orglibretexts.orgnih.govnih.gov These reactions provide a powerful toolkit for diversifying the pyrazole scaffold.

Table 1: Potential Cross-Coupling Reactions of this compound Analogs

| Coupling Reaction | Reactant | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-1-cyclobutyl-1H-pyrazol-5-amine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / tBuBrettPhos | 4-Amino-1-cyclobutyl-1H-pyrazol-5-amine |

Note: This table is illustrative and based on known reactivity of analogous 4-bromopyrazoles. Specific conditions would need to be optimized for the cyclobutyl derivative.

Derivatization of the Amino Group:

The 5-amino group is a versatile functional handle that can undergo a variety of transformations, including acylation, sulfonylation, and condensation reactions. These modifications can be used to introduce a wide range of functional groups and to build larger molecular structures. For example, acylation with various acid chlorides or anhydrides can produce a library of amide derivatives with diverse properties.

Building Block for Polycyclic and Fused Ring Systems

One of the most significant applications of 5-aminopyrazole derivatives is in the construction of fused heterocyclic systems. The juxtaposition of the endocyclic N1 nitrogen and the exocyclic 5-amino group allows for the formation of a second ring, leading to bicyclic structures of medicinal importance, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[1,5-a]pyrimidines:

Synthesis of Pyrazolo[3,4-b]pyridines:

Similarly, 5-aminopyrazoles can react with various reagents to form the isomeric pyrazolo[3,4-b]pyridine scaffold. nih.govmdpi.comresearchgate.netnih.govrsc.org Multicomponent reactions involving an aldehyde and a β-ketonitrile or cyclization with α,β-unsaturated ketones are effective strategies for constructing this ring system. The bromine atom at the 4-position of the starting pyrazole offers a site for further functionalization of the resulting fused system.

Table 2: Representative Syntheses of Fused Heterocycles from 5-Aminopyrazole Analogs

| Fused System | Reactants | Conditions |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole, Enaminone | Acetic Acid, Reflux |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, Alkynyl Aldehyde, I₂ | DMSO, 100 °C |

Note: This table provides general reaction conditions based on literature for analogous 5-aminopyrazoles.

Incorporation into Macrocyclic Structures